molecular formula C13H19N5O B1455720 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol CAS No. 1275479-06-5

2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol

Cat. No.: B1455720
CAS No.: 1275479-06-5
M. Wt: 261.32 g/mol
InChI Key: NZKSWZPDYYNYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol is a useful research compound. Its molecular formula is C13H19N5O and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[Cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins . This interaction disrupts the cell cycle, leading to cell growth arrest and apoptosis in cancer cells .

Cellular Effects

This compound has been shown to exert various effects on different cell types. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, the compound promotes apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes . In non-cancerous cells, the effects are less pronounced, indicating a degree of selectivity for cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CDK2. This binding is facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . The inhibition of CDK2 activity prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis . The extent of these effects may vary depending on the duration of treatment and the specific cell type being studied .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound . The metabolic pathways involved in the clearance of the compound are essential for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is modulated by its distribution within these compartments, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may influence the compound’s localization and function within specific organelles .

Properties

IUPAC Name

2-[cyclopentyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-17-12-11(8-16-17)13(15-9-14-12)18(6-7-19)10-4-2-3-5-10/h8-10,19H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKSWZPDYYNYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(CCO)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 4
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.